Methyl 5-(2-aminophenyl)furan-2-carboxylate
CAS No.: 54023-14-2
VCID: VC3789856
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 5-(2-aminophenyl)furan-2-carboxylate is a complex organic compound featuring a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, and a phenyl ring with an amino group at the 2-position. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Synthesis of Methyl 5-(2-aminophenyl)furan-2-carboxylateThe synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:
Industrial Production MethodsIndustrial-scale synthesis often employs catalytic methods to improve yield and reduce by-products. Transition metal catalysts, such as palladium or nickel, can be used to facilitate the amination reaction. Parameters such as temperature, pressure, and solvent choice are optimized to achieve high purity and yield of the final product. Biological ActivitiesResearch has highlighted several biological activities associated with this compound:
Mechanism of ActionThe mechanism by which this compound exerts its biological effects involves several pathways:
Chemical Reactions and DerivativesMethyl 5-(2-aminophenyl)furan-2-carboxylate can undergo various chemical reactions:
Comparison of Related Compounds
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CAS No. | 54023-14-2 | ||||||||||||||||||
Product Name | Methyl 5-(2-aminophenyl)furan-2-carboxylate | ||||||||||||||||||
Molecular Formula | C12H11NO3 | ||||||||||||||||||
Molecular Weight | 217.22 g/mol | ||||||||||||||||||
IUPAC Name | methyl 5-(2-aminophenyl)furan-2-carboxylate | ||||||||||||||||||
Standard InChI | InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,13H2,1H3 | ||||||||||||||||||
Standard InChIKey | VFWZTMZWNJSVMH-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | COC(=O)C1=CC=C(O1)C2=CC=CC=C2N | ||||||||||||||||||
Canonical SMILES | COC(=O)C1=CC=C(O1)C2=CC=CC=C2N | ||||||||||||||||||
PubChem Compound | 5192714 | ||||||||||||||||||
Last Modified | Jul 22 2023 |
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